![molecular formula C22H18N2O5S B2536472 (Z)-N-(3-allyl-5,6-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-4-oxo-4H-chromene-3-carboxamide CAS No. 895432-68-5](/img/no-structure.png)

(Z)-N-(3-allyl-5,6-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-4-oxo-4H-chromene-3-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

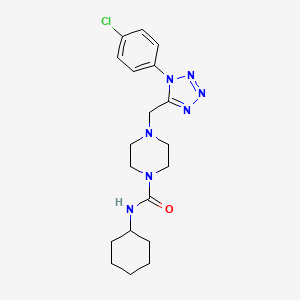

This compound is a complex organic molecule that contains several functional groups and structural features common in medicinal chemistry. It includes a thiazole ring, which is a five-membered ring with nitrogen and sulfur atoms . Thiazole rings are found in many biologically active compounds and drugs .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. Without specific literature or patents detailing the synthesis of this exact compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of this compound includes a thiazole ring, which is a heterocyclic ring structure containing a nitrogen atom and a sulfur atom . This structure is common in many biologically active compounds .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The thiazole ring, in particular, can participate in a variety of chemical reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors that could influence its properties include its size, shape, functional groups, and the presence of the thiazole ring .作用機序

Target of Action

The compound “(Z)-N-(3-allyl-5,6-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-4-oxo-4H-chromene-3-carboxamide” belongs to the class of benzo[d]thiazol derivatives. Compounds in this class have been found to exhibit cytotoxic activity against various cancer cell lines . Therefore, the primary targets of this compound could be proteins or enzymes involved in cell proliferation and survival.

Result of Action

The molecular and cellular effects of this compound’s action would likely involve changes in cell proliferation and survival, given the cytotoxic activity of related compounds .

Safety and Hazards

将来の方向性

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for (Z)-N-(3-allyl-5,6-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-4-oxo-4H-chromene-3-carboxamide involves the condensation of 3-allyl-5,6-dimethoxybenzo[d]thiazol-2(3H)-amine with 4-oxo-4H-chromene-3-carboxylic acid followed by the formation of the imine and subsequent reduction to the amine.", "Starting Materials": [ "3-allyl-5,6-dimethoxybenzo[d]thiazol-2(3H)-amine", "4-oxo-4H-chromene-3-carboxylic acid", "Ethanol", "Sodium triacetoxyborohydride", "Acetic acid", "Sodium hydroxide", "Hydrochloric acid", "Water" ], "Reaction": [ "Step 1: Dissolve 3-allyl-5,6-dimethoxybenzo[d]thiazol-2(3H)-amine and 4-oxo-4H-chromene-3-carboxylic acid in ethanol.", "Step 2: Add acetic acid and sodium triacetoxyborohydride to the reaction mixture and stir at room temperature for 24 hours.", "Step 3: Add water to the reaction mixture and extract with ethyl acetate.", "Step 4: Wash the organic layer with water and dry over sodium sulfate.", "Step 5: Concentrate the organic layer under reduced pressure to obtain the crude product.", "Step 6: Dissolve the crude product in ethanol and add sodium hydroxide.", "Step 7: Heat the reaction mixture at reflux for 24 hours.", "Step 8: Acidify the reaction mixture with hydrochloric acid and extract with ethyl acetate.", "Step 9: Wash the organic layer with water and dry over sodium sulfate.", "Step 10: Concentrate the organic layer under reduced pressure to obtain the final product." ] } | |

CAS番号 |

895432-68-5 |

分子式 |

C22H18N2O5S |

分子量 |

422.46 |

IUPAC名 |

N-(5,6-dimethoxy-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)-4-oxochromene-3-carboxamide |

InChI |

InChI=1S/C22H18N2O5S/c1-4-9-24-15-10-17(27-2)18(28-3)11-19(15)30-22(24)23-21(26)14-12-29-16-8-6-5-7-13(16)20(14)25/h4-8,10-12H,1,9H2,2-3H3 |

InChIキー |

CWVZWQXLGZOSMO-FCQUAONHSA-N |

SMILES |

COC1=C(C=C2C(=C1)N(C(=NC(=O)C3=COC4=CC=CC=C4C3=O)S2)CC=C)OC |

溶解性 |

not available |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

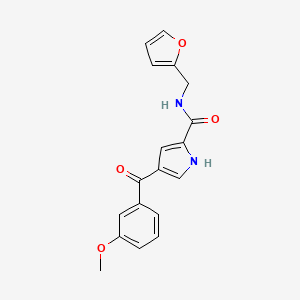

![2-(benzo[d]isoxazol-3-yl)-N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)acetamide](/img/structure/B2536391.png)

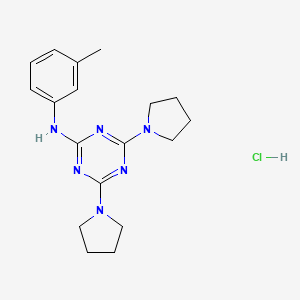

![3-[(4-methoxyphenyl)(piperidin-1-yl)methyl]-2-methyl-1H-indole](/img/structure/B2536397.png)

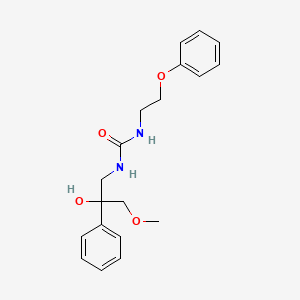

![Furan-3-yl-[4-(thian-4-yl)-1,4-diazepan-1-yl]methanone](/img/structure/B2536401.png)

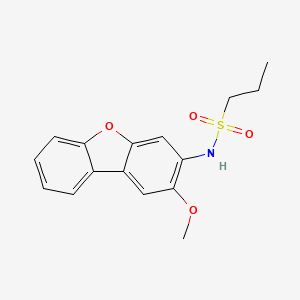

![{6,6-Dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl}methanamine hydrochloride](/img/structure/B2536406.png)

![2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2536411.png)